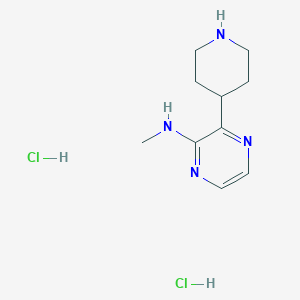

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Descripción general

Descripción

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, also known as MPP, is a drug that has been used in the laboratory for over 25 years. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used to study the role of MAO in physiological and biochemical processes. MPP is also used in drug discovery programs to investigate the effects of MAO inhibition on various biochemical pathways.

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Its piperidine moiety is a common feature in many pharmaceuticals, playing a crucial role in drug design due to its versatility in chemical reactions . The compound can be used to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are present in over twenty classes of drugs .

Pharmacological Research

This compound’s derivatives exhibit a broad spectrum of pharmacological activities. They are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its derivatives show several important pharmacophoric features.

Anti-Tubercular Agents

Research has been conducted on designing and synthesizing derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride as potent anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting inhibitory concentrations comparable to or better than existing first-line drugs .

Leukemia Therapeutics

The compound’s structural analogs have been used to treat leukemia by inhibiting the activity of tyrosine kinases. It serves as a model for developing therapeutic agents like Imatinib, which is used to treat chronic myeloid leukemia and gastrointestinal stromal tumors .

Inflammation and Immune Response

Derivatives of this compound have been studied for their role in modulating the immune response, particularly in the activation of caspase-1. This is significant in the context of inflammatory diseases and could lead to the development of new treatments for conditions involving excessive inflammation .

Antioxidant Properties

Piperidine derivatives, including those related to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride , have been investigated for their antioxidant properties. These compounds can inhibit or suppress free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuropharmacology

The compound’s derivatives are being researched for their neuropharmacological applications, such as in the treatment of Alzheimer’s disease, depression, and other neurological disorders. Their interaction with various neurotransmitter systems makes them candidates for novel psychotherapeutic drugs .

Analgesic Applications

Due to the piperidine moiety’s presence in many analgesic drugs, derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride are being explored for their pain-relieving properties. They may offer new pathways for managing chronic pain and improving patient quality of life .

Propiedades

IUPAC Name |

N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSLCGHZWXHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

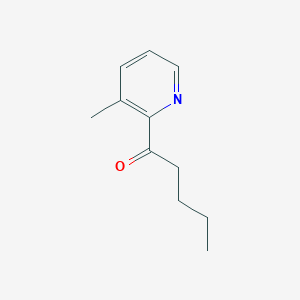

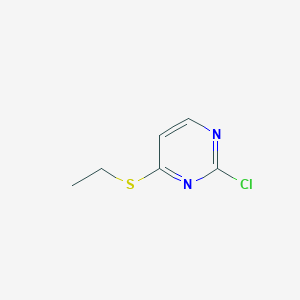

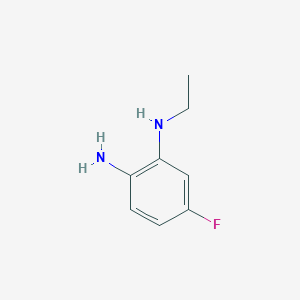

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)

![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)

![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)

![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)

![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)